

melting point and boiling point of 2,2'Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Dinitrobibenzyl

This technical guide provides a comprehensive overview of the melting and boiling points of **2,2'-Dinitrobibenzyl**, a key intermediate in the synthesis of the antiepileptic drug Carbamazepine.[1] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and detailed experimental methodologies.

Physicochemical Data of 2,2'-Dinitrobibenzyl

The physical properties of **2,2'-Dinitrobibenzyl** are crucial for its identification, purification, and handling in a laboratory setting. The following table summarizes its key quantitative data.

Property	Value	Source(s)
Melting Point	122°C	[1][2][3]
120.0 to 123.0 °C	[4]	
121°C	[5]	_
180-182°C	[6]	_
Boiling Point	391.6°C (at 760 mmHg)	
391.6±22.0 °C (Predicted)	[1][2]	
Molecular Formula	C14H12N2O4	[6][7]
Molecular Weight	272.26 g/mol	[1][2][3]
Appearance	White to Orange to Green powder to crystal	[4][6]
Light yellow powder	[1][8]	

Note on Melting Point Discrepancy: While most sources report the melting point of **2,2'-Dinitrobibenzyl** to be in the range of 120-123°C, one source indicates a significantly higher range of 180-182°C.[6] This higher value may be anomalous or could potentially refer to an isomer, such as p,p'-Dinitrobibenzyl, which has a reported melting point of 179-180°C.[9] Purity of the compound is a critical factor, as impurities can lower the melting point and broaden its range.[10][11][12]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.[12][13]

Melting Point Determination

The melting point of **2,2'-Dinitrobibenzyl** can be determined using the capillary method with a melting point apparatus.[10]

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- 2,2'-Dinitrobibenzyl sample, finely powdered
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Place a small amount of **2,2'-Dinitrobibenzyl** on a clean, dry surface. Crush the solid into a fine powder using a mortar and pestle.[14]
- Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until the sample fills the tube to a height of 1-2 mm.[11][14]
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time in the subsequent accurate measurement.[10]
- Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[10][13]
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point range is T1-T2.[10][14] For a pure compound, this range should be narrow, typically 0.5-1.5°C.[10][11][12]

Boiling Point Determination

Given the high boiling point of **2,2'-Dinitrobibenzyl** (391.6°C), specialized equipment capable of reaching this temperature safely is required. A common method for small quantities is the

Foundational & Exploratory

capillary method using a Thiele tube or a high-temperature melting point apparatus.[15][16]

Apparatus and Materials:

- High-temperature heating apparatus (e.g., aluminum block or high-boiling point oil bath like silicone oil)
- Small test tube (fusion tube)
- · Capillary tube, sealed at one end
- High-temperature thermometer
- 2,2'-Dinitrobibenzyl sample

Procedure:

- Sample Preparation: Place a small amount of liquid **2,2'-Dinitrobibenzyl** (if melted) or a solution in a high-boiling solvent into a fusion tube.
- Capillary Inversion: Place a capillary tube, with its sealed end pointing up, into the fusion tube containing the sample.[15][17]
- Apparatus Setup: Attach the fusion tube to a high-temperature thermometer. Immerse the setup in a high-temperature heating bath, ensuring the sample and the thermometer bulb are at the same level.[15]
- Heating: Heat the apparatus slowly and uniformly.[15] As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15][16] This indicates that the vapor pressure of the sample has exceeded the external pressure.
- Data Recording: Stop heating and allow the apparatus to cool slowly. The temperature at
 which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling
 point of the substance.[16] This is the point where the external pressure equals the vapor
 pressure of the substance.[18]

Logical and Experimental Workflows

The following diagrams illustrate the logical and experimental workflows for the characterization of **2,2'-Dinitrobibenzyl**.

Caption: Logical workflow for assessing the purity of a 2,2'-Dinitrobibenzyl sample.

Caption: Experimental workflow for determining the melting point of a solid compound.

Caption: Workflow for determining the boiling point using the inverted capillary method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,2'-DINITRODIBENZYL Eight Chongging Chemdad Co. , Ltd [chemdad.com]
- 2. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 3. 2,2'-Dinitrodibenzyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 2,2'-Dinitrodibenzyl 16968-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2,2'-DINITRODIBENZYL synthesis chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,2'-Dinitrobibenzyl [webbook.nist.gov]
- 8. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. athabascau.ca [athabascau.ca]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. byjus.com [byjus.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. Video: Boiling Points Concept [jove.com]
- 17. byjus.com [byjus.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [melting point and boiling point of 2,2'-Dinitrobibenzyl].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b146402#melting-point-and-boiling-point-of-2-2-dinitrobibenzyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com